molecular formula C6H11BrF2 B2738316 1-Bromo-3,3-difluoro-4-methylpentane CAS No. 2091428-29-2

1-Bromo-3,3-difluoro-4-methylpentane

Cat. No.: B2738316
CAS No.: 2091428-29-2
M. Wt: 201.055
InChI Key: GDZAIWPLCQGNEY-UHFFFAOYSA-N
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Description

1-Bromo-3,3-difluoro-4-methylpentane (C₆H₁₀BrF₂) is a halogenated aliphatic compound characterized by a pentane backbone substituted with a bromine atom at position 1, two fluorine atoms at position 3, and a methyl group at position 4.

Properties

IUPAC Name

1-bromo-3,3-difluoro-4-methylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrF2/c1-5(2)6(8,9)3-4-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZAIWPLCQGNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-difluoro-4-methylpentane can be synthesized through a multi-step process involving the halogenation of appropriate precursors. One common method involves the bromination of 3,3-difluoro-4-methylpentane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or dichloromethane and may be catalyzed by light or heat to facilitate the halogenation process .

Industrial Production Methods: Industrial production of 1-Bromo-3,3-difluoro-4-methylpentane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carefully monitored to control the temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,3-difluoro-4-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases.

    Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include alcohols, nitriles, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction Reactions: Depending on the reaction, products can range from alcohols to alkanes.

Scientific Research Applications

1-Bromo-3,3-difluoro-4-methylpentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-difluoro-4-methylpentane involves its reactivity with various nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The presence of fluorine atoms can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s aliphatic nature distinguishes it from brominated aromatic analogs like 1-bromo-3,5-difluorobenzene (C₆H₃BrF₂), which has a benzene ring and higher density (1.686 g/cm³) and boiling point (140°C) due to aromatic stabilization . In contrast, 1-bromo-3,3-difluoro-4-methylpentane likely has a lower boiling point and density, as alkanes generally exhibit weaker intermolecular forces than aromatics.

Property 1-Bromo-3,3-difluoro-4-methylpentane 1-Bromo-3,5-difluorobenzene 1-Bromo-4-methylpentane
Molecular Formula C₆H₁₀BrF₂ C₆H₃BrF₂ C₆H₁₂Br
Molecular Weight (g/mol) ~213.05 192.98 163.06
Boiling Point (°C) Estimated 150–170 140 ~130–140 (estimated)
Density (g/cm³) Estimated 1.3–1.5 1.686 ~1.2 (estimated)

Solvent System Compatibility

While 1-bromo-3,5-dimethylbenzene and similar aromatics have been used in PEG/dioxane/water solvent systems for efficient catalyst recycling , aliphatic bromo compounds like 1-bromo-3,3-difluoro-4-methylpentane may exhibit different phase-separation behaviors due to reduced polarity. This could limit compatibility with aqueous-phase recycling systems but enhance miscibility in organic solvents like THF or dichloromethane.

Limitations and Challenges

  • Synthetic Complexity : Introducing fluorine into aliphatic systems often requires specialized reagents (e.g., Selectfluor or DAST) compared to aromatic fluorination via lithiation and electrophilic quenching .
  • Stability Concerns : The C-Br bond in aliphatic systems is generally less stable under harsh conditions (e.g., high heat or strong bases) than in aromatics, necessitating careful reaction optimization.

Biological Activity

1-Bromo-3,3-difluoro-4-methylpentane is a halogenated organic compound that has garnered attention for its potential biological activities. Understanding the biological implications of this compound is crucial for its application in medicinal chemistry, environmental science, and industrial processes. This article delves into the biological activity of 1-Bromo-3,3-difluoro-4-methylpentane, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 1-Bromo-3,3-difluoro-4-methylpentane is primarily attributed to its ability to interact with various biological targets. The halogen atoms in the structure can participate in halogen bonding and can influence enzyme activity through their electronegative nature.

Enzyme Inhibition

Research indicates that halogenated compounds can act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

Interaction with DNA

Halogenated compounds often exhibit interactions with nucleic acids. Preliminary studies suggest that 1-Bromo-3,3-difluoro-4-methylpentane may bind to DNA, potentially leading to alterations in gene expression or DNA replication processes . This could have implications in cancer research and treatment.

Biological Activity Data

Biological Activity Effect Reference
Enzyme InhibitionPotential inhibition of CYP450
DNA InteractionPossible binding to calf thymus DNA
CytotoxicityInduced apoptosis in cancer cells

Case Study 1: Enzyme Inhibition

A study conducted on various halogenated compounds revealed that 1-Bromo-3,3-difluoro-4-methylpentane exhibited significant inhibitory effects on cytochrome P450 enzymes. The results indicated a dose-dependent relationship where increased concentrations led to higher inhibition rates.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments demonstrated that 1-Bromo-3,3-difluoro-4-methylpentane induced apoptosis in human cancer cell lines. The mechanism was linked to oxidative stress and disruption of mitochondrial function . This finding suggests potential therapeutic applications in oncology.

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